molecular formula C18H17NO4 B3037771 Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate CAS No. 59524-07-1

Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate

Cat. No. B3037771
CAS RN: 59524-07-1
M. Wt: 311.3 g/mol
InChI Key: RWVGXFCAOPUULL-UHFFFAOYSA-N
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Description

Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate, also known as BBA, is a compound with the molecular formula C18H17NO4 . It has gained attention due to its potential applications in various fields.


Molecular Structure Analysis

The linear formula of Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate is C18H17NO4 . The compound’s structure includes a benzyl group, a benzyloxy group, a carbonyl group, and an amino group .


Physical And Chemical Properties Analysis

Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate has a molecular weight of 311.34 g/mol . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound’s physical form can vary, ranging from a syrup or semi-solid to a liquid or lump or solid .

Scientific Research Applications

Synthesis of Polymers with Biomedical Applications

A study conducted by Hatanaka et al. (1993) focused on synthesizing a polymerizable monomer containing an antigenic oligosaccharide. This monomer was later copolymerized to create a polymer with potential applications in biomedical research, particularly in creating materials that interact with biological systems in specific ways. The copolymer demonstrated a specific molecular weight range, which is crucial for its potential application in drug delivery systems or as a part of biosensors (Hatanaka et al., 1993).

Asymmetric Synthesis in Organic Chemistry

Songis et al. (2007) reported on the asymmetric Diels–Alder cycloaddition of a similar acrylate derivative. This process is significant for the synthesis of enantiopure bicyclic β-amino acids. These compounds have wide-ranging applications in organic synthesis and pharmaceuticals. The study highlights the importance of this reaction in creating complex molecular structures that are essential in the development of new drugs and organic materials (Songis et al., 2007).

Development of Novel Polymers

The research by Mori et al. (2005) on the controlled radical polymerization of acrylamide containing l-phenylalanine moiety via RAFT (Reversible Addition−Fragmentation Chain Transfer) introduces a technique for synthesizing homopolymers with specific structural features. This has implications for developing novel polymers with tailored properties for various applications, ranging from materials science to biotechnology (Mori et al., 2005).

Application in Peptide Synthesis

Matt and Seebach (1998) described the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues. This process is crucial for peptide synthesis, especially in developing new therapeutic peptides and studying protein functions. The ability to modify peptide backbones expands the range of possible peptide structures and functionalities (Matt & Seebach, 1998).

Polymerization Processes

Grigorjeva and Daugulis (2014) developed a method for direct carbonylation of aminoquinoline benzamides, showcasing a novel approach to polymerization. This method, which uses oxygen from the air as an oxidant, has potential applications in developing new polymeric materials with specific functional groups, which could be useful in various industrial and research applications (Grigorjeva & Daugulis, 2014).

Safety and Hazards

Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate is classified under the GHS07 hazard class . It carries the signal word ‘Warning’ and has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

benzyl 2-(phenylmethoxycarbonylamino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-14(17(20)22-12-15-8-4-2-5-9-15)19-18(21)23-13-16-10-6-3-7-11-16/h2-11H,1,12-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVGXFCAOPUULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901184527
Record name Phenylmethyl 2-[[(phenylmethoxy)carbonyl]amino]-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901184527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate

CAS RN

59524-07-1
Record name Phenylmethyl 2-[[(phenylmethoxy)carbonyl]amino]-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59524-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 2-[[(phenylmethoxy)carbonyl]amino]-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901184527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate
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Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate
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Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate
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Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate
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Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate
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Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate

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